Acetamide, N-hydroxy-N-(1-methylethyl)-

Description

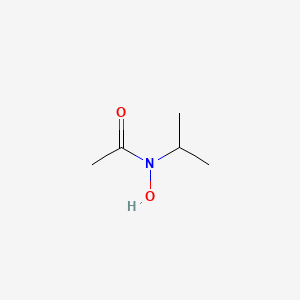

Acetamide, N-hydroxy-N-(1-methylethyl)- is a substituted acetamide derivative featuring a hydroxyl (-OH) and an isopropyl (1-methylethyl) group attached to the nitrogen atom. For instance, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide (CAS 54041-17-7), which includes an additional fluorophenyl group, has been synthesized as an intermediate in herbicide production . The hydroxyl and isopropyl substituents likely influence polarity, acidity, and reactivity, distinguishing it from other acetamides.

Properties

CAS No. |

61077-22-3 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

N-hydroxy-N-propan-2-ylacetamide |

InChI |

InChI=1S/C5H11NO2/c1-4(2)6(8)5(3)7/h4,8H,1-3H3 |

InChI Key |

ILQHSUSWZJSHBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-hydroxy-N-(1-methylethyl)- typically involves the reaction of isopropylamine with acetic anhydride, followed by the introduction of a hydroxylamine group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of Acetamide, N-hydroxy-N-(1-methylethyl)- may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-hydroxy-N-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Acetamide, N-hydroxy-N-(1-methylethyl)- has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic uses, including its role in drug development and as a precursor for pharmaceuticals.

Industry: It finds applications in the production of pesticides, antioxidants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-hydroxy-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxylamine group plays a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues

N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide

- Structure : Contains a fluorophenyl group, hydroxyl, and isopropyl substituents.

- Properties: Molecular Formula: C₁₁H₁₄FNO₂ Molecular Weight: 211.23 g/mol pKa: ~12.97 (predicted) Boiling Point: 323.8±27.0 °C (predicted)

- Applications : Intermediate in synthesizing thiadiazole-containing herbicides (e.g., flufenacet) via reactions with methylsulfonyl-thiadiazoles .

Propachlor (2-Chloro-N-(1-methylethyl)-N-phenyl-acetamide)

- Structure : Chloro and phenyl substituents instead of hydroxyl.

- Properties: CAS: 1918-16-7 Molecular Formula: C₁₁H₁₄ClNO Toxicity: Banned due to environmental and health risks .

- Key Difference : The chloro group enhances herbicidal activity but introduces toxicity absent in hydroxylated analogues.

N-Hydroxy-N-(2-fluorenyl)acetamide (N-OH-2-FAA)

- Structure : Hydroxyl and aromatic fluorenyl groups.

- Reactivity: Undergoes oxidation to carcinogenic metabolites, highlighting the role of aromatic vs. aliphatic substituents in bioactivation .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Hypothetical data inferred from structural analogues.

Key Observations :

- Polarity and Acidity : The hydroxyl group increases polarity and acidity (pKa ~12.97) compared to alkyl-substituted acetamides like dimethyl acetamide (pKa 0.5) .

- Volatility : Di-isopropyl acetamide exhibits high vapor pressure (202.66 kPa at 496.14 K), suggesting lower boiling points than hydroxylated derivatives .

Reactivity and Stability

- Oxidation Sensitivity: N-hydroxyacetamides (e.g., N-OH-2-FAA) are prone to oxidative cleavage, forming reactive intermediates linked to carcinogenicity . The isopropyl group in the target compound may sterically hinder such reactions.

- Synthetic Pathways : Hydroxy-substituted acetamides are often synthesized via hydrolysis of chloro precursors. For example, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide is derived from its chloro analogue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.